molecular formula C16H20N6O4S3 B4128420 4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide

4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide

Cat. No.: B4128420
M. Wt: 456.6 g/mol
InChI Key: OGFJKDCEGJTNPK-UHFFFAOYSA-N
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Description

Methylsulfonyl is a functional group in organic chemistry, which is characterized by the R-SO2-CH3 structure . Compounds containing this group often exhibit biological activity, making them of interest in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and structure. Electrophilic aromatic substitution is a common reaction for aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined through experimental testing .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and analysis .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, as well as how to handle and store it safely . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for a compound depend on its potential applications. For example, if a compound shows promising biological activity, it may be further studied for potential use in medicine .

Properties

IUPAC Name

4-methylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S3/c1-28(23,24)22-11-9-21(10-12-22)16(27)19-13-3-5-14(6-4-13)29(25,26)20-15-17-7-2-8-18-15/h2-8H,9-12H2,1H3,(H,19,27)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFJKDCEGJTNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide
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4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide
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4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide

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